Product packaging for 1-[4-(Iodomethyl)phenyl]azetidin-2-one(Cat. No.:CAS No. 81461-92-9)

1-[4-(Iodomethyl)phenyl]azetidin-2-one

Cat. No.: B14431241
CAS No.: 81461-92-9
M. Wt: 287.10 g/mol
InChI Key: ZOWVRXPJAPCONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Iodomethyl)phenyl]azetidin-2-one is a high-purity chemical compound offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. This molecule features a unique structure that combines an azetidin-2-one (beta-lactam) core with a phenyl ring and a reactive iodomethyl substituent. This combination makes it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The iodine atom is an excellent leaving group, facilitating efficient nucleophilic substitution reactions (such as Suzuki couplings or alkylations) to introduce the phenyl-azetidinone moiety into more complex structures. Simultaneously, the azetidin-2-one ring is a privileged scaffold in drug discovery, well-known for its biological activity and presence in various pharmacologically active agents. Researchers can utilize this compound as a key precursor in the development of novel small molecule inhibitors, enzyme probes, and other chemical entities for biological evaluation. The compound is supplied as a solid and should be stored in a cool, dry place, protected from light to maintain its stability. For specific handling, safety information, and a certificate of analysis, please consult the associated Material Safety Data Sheet (MSDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10INO B14431241 1-[4-(Iodomethyl)phenyl]azetidin-2-one CAS No. 81461-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81461-92-9

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

1-[4-(iodomethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C10H10INO/c11-7-8-1-3-9(4-2-8)12-6-5-10(12)13/h1-4H,5-7H2

InChI Key

ZOWVRXPJAPCONT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)CI

Origin of Product

United States

Reactivity and Advanced Transformations of 1 4 Iodomethyl Phenyl Azetidin 2 One

Chemical Reactivity of the Azetidin-2-one (B1220530) Core

The azetidin-2-one ring is a cyclic amide characterized by significant ring strain, which renders the carbonyl carbon highly susceptible to nucleophilic attack. This inherent reactivity is the basis for the biological activity of β-lactam antibiotics and a focal point for synthetic transformations. sciencescholar.us

The stability of the azetidin-2-one ring is a critical factor in its reactivity. The considerable ring strain, estimated to be around 25-26 kcal/mol, makes it more reactive than larger, less strained cyclic systems or acyclic amides. rsc.org This strain facilitates cleavage of the amide bond upon attack by a nucleophile.

N-substituted azetidines can undergo ring-opening decomposition, particularly under acidic conditions. nih.govacs.org The reaction proceeds via nucleophilic attack on one of the ring's sp³-hybridized carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The rate and facility of this ring-opening are influenced by the nature of the substituent on the nitrogen atom and the attacking nucleophile. For 1-aryl azetidin-2-ones, the electronic properties of the aryl ring can modulate the electrophilicity of the lactam carbonyl and influence the stability of potential intermediates.

Hydrolysis of the azetidin-2-one core involves the cleavage of the endocyclic amide bond, leading to the formation of a β-amino acid derivative. This process can be catalyzed by acids, bases, or enzymes (like β-lactamases). nih.govnih.gov

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the β-lactam ring. mdpi.com This forms a tetrahedral intermediate, which subsequently collapses, leading to the cleavage of the C-N bond and opening of the ring. mdpi.com The general mechanism involves two main steps: acylation, where the nucleophile attacks the carbonyl, and deacylation (or a subsequent step), which results in the ring-opened product. researchgate.net

Acid-catalyzed hydrolysis typically involves protonation of the lactam, either on the nitrogen or oxygen atom, which activates the ring for nucleophilic attack by a water molecule. nih.gov Studies on related N-substituted azetidin-2-ones suggest a mechanism involving pre-equilibrium protonation followed by a rate-limiting step. nih.gov The specific kinetics would depend on factors such as pH, temperature, and the electronic nature of the N-aryl substituent.

Table 1: Summary of Hydrolysis Mechanisms for the Azetidin-2-one Core

Mechanism Catalyst/Reagent Key Steps Product
Base-Catalyzed Hydroxide ions (e.g., NaOH)1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Ring opening via C-N bond cleavage. mdpi.comβ-amino acid salt
Acid-Catalyzed Strong acid (e.g., HClO₄)1. Protonation of the lactam (N or O atom). 2. Nucleophilic attack by water. 3. Ring opening. nih.govβ-amino acid
Enzymatic β-Lactamases1. Acylation of an active site residue (e.g., serine). 2. Formation of a covalent acyl-enzyme complex. 3. Hydrolysis of the complex to release the ring-opened product. nih.govnih.govInactivated β-lactam derivative

Reactions of the Iodomethyl Group on the Phenyl Substituent

The 4-(iodomethyl)phenyl group provides a second reactive site within the molecule. The iodomethyl moiety behaves as a reactive benzylic halide, readily participating in a variety of transformations.

The carbon atom of the iodomethyl group is an electrophilic center susceptible to nucleophilic substitution. As a benzylic halide, it can react via both SN1 and SN2 mechanisms. stackexchange.com The adjacent phenyl ring can stabilize a developing positive charge, favoring an SN1 pathway, especially with weaker nucleophiles. stackexchange.com Concurrently, the primary nature of the carbon is suitable for an SN2 backside attack. The iodide ion is an excellent leaving group, further promoting these substitution reactions. A wide range of nucleophiles can displace the iodide to form new carbon-heteroatom or carbon-carbon bonds.

Table 2: Examples of Nucleophilic Displacement Reactions at the Iodomethyl Carbon

Nucleophile Reagent Example Product Structure Reaction Type
HydroxideNaOH1-[4-(Hydroxymethyl)phenyl]azetidin-2-oneSN1 / SN2
AlkoxideNaOCH₃1-[4-(Methoxymethyl)phenyl]azetidin-2-oneSN1 / SN2
CyanideKCN1-[4-(Cyanomethyl)phenyl]azetidin-2-oneSN2
AzideNaN₃1-[4-(Azidomethyl)phenyl]azetidin-2-oneSN2
AmineNH₃1-[4-(Aminomethyl)phenyl]azetidin-2-oneSN2
ThiolateNaSH1-[4-(Mercaptomethyl)phenyl]azetidin-2-oneSN2

The dual reactivity of 1-[4-(Iodomethyl)phenyl]azetidin-2-one allows for potential intramolecular cyclization reactions, leading to more complex fused or spirocyclic systems. Such pathways could be initiated by converting either the iodomethyl group or the azetidinone ring into a nucleophilic species that can attack the other reactive site.

For instance, hydrolysis or aminolysis of the azetidin-2-one ring would unmask a β-amino acid derivative. The newly freed amine or carboxylate could then act as an internal nucleophile, displacing the iodide of the iodomethyl group to form a macrocyclic structure. Conversely, a nucleophile could first displace the iodide, and a functional group on this new substituent could then engage in a ring-opening reaction with the azetidin-2-one core. While specific examples for this molecule are not detailed, similar intramolecular cyclizations are a known strategy in organic synthesis for building complex molecular architectures. nih.govrsc.org

The iodomethyl group can be readily reduced to a methyl group, a transformation that can be useful for removing the reactive handle after it has served its synthetic purpose. This reduction effectively converts the this compound into 1-(p-tolyl)azetidin-2-one.

Common methods for the reduction of benzylic halides include catalytic hydrogenation or the use of metal-based reducing agents. msu.edulibretexts.org Catalytic hydrogenation using hydrogen gas and a palladium catalyst is a mild and efficient method. libretexts.org Alternative methods can involve dissolving metal reductions or hydride reagents, although care must be taken to ensure the azetidin-2-one ring remains intact under the reaction conditions.

Table 3: Reductive Transformations of the Iodomethyl Group

Reducing Agent/System Conditions Product Notes
Catalytic Hydrogenation H₂, Pd/C1-(p-tolyl)azetidin-2-oneMild conditions, high efficiency. libretexts.org
Zinc in Acid Zn, H⁺ (e.g., CH₃COOH)1-(p-tolyl)azetidin-2-oneA classic method for reducing alkyl halides. msu.edu
Lithium Aluminum Hydride LiAlH₄1-(p-tolyl)azetidin-2-onePowerful reducing agent; may also affect the lactam carbonyl under harsh conditions.
Sodium Borohydride NaBH₄ with additives1-(p-tolyl)azetidin-2-oneGenerally milder than LiAlH₄; may require specific conditions to reduce an alkyl halide.

Reactivity of the Phenyl Ring and its Substituent Effects

The reactivity of the phenyl ring in this compound is influenced by the electronic properties of its two substituents: the azetidin-2-one ring and the iodomethyl group. The azetidin-2-one moiety, connected to the phenyl ring via its nitrogen atom, is generally considered to be an activating group and an ortho-, para- director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic pi-system, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate formed during electrophilic attack.

Conversely, the iodomethyl group (-CH₂I) is expected to be a weakly deactivating group and an ortho-, para- director. The deactivating nature arises from the inductive effect of the electronegative iodine atom, which withdraws electron density from the phenyl ring. However, this effect is somewhat attenuated by the intervening methylene (B1212753) group. The ortho-, para-directing influence is a result of hyperconjugation and the ability of the benzylic carbon to stabilize an adjacent positive charge in the resonance structures of the arenium ion intermediate.

Mechanistic Investigations of Reaction Pathways

Due to the lack of direct mechanistic studies on this compound, the following discussion is based on the well-established reactivity of benzylic halides and related systems. The primary site of reactivity in this molecule, aside from potential reactions involving the azetidin-2-one ring itself, is the carbon-iodine bond of the iodomethyl group. Reactions at this benzylic position can proceed through various mechanistic pathways, including nucleophilic substitution (SN1 and SN2) and radical mechanisms.

The choice of mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. The presence of the azetidin-2-one ring at the para position can also influence the reaction pathway through its electronic effects.

Elucidation of Reaction Intermediates

The nature of the reaction intermediates in transformations of this compound is intrinsically linked to the operative mechanistic pathway.

In an SN1 reaction , the rate-determining step is the unimolecular cleavage of the carbon-iodine bond to form a benzylic carbocation intermediate. This carbocation is stabilized by resonance, with the positive charge delocalized over the benzylic carbon and the aromatic ring. The para-substituted azetidin-2-one group, with its electron-donating nitrogen atom, would further stabilize this carbocation through resonance, thus favoring the SN1 pathway.

In an SN2 reaction , the reaction proceeds through a single, concerted step involving a pentacoordinate transition state. There is no discrete intermediate. The nucleophile attacks the electrophilic benzylic carbon from the backside of the leaving group (iodide).

Under radical conditions , typically initiated by light or a radical initiator, homolytic cleavage of the C-I bond can occur to generate a benzylic radical. Similar to the carbocation, this radical intermediate is stabilized by resonance delocalization into the phenyl ring. The azetidin-2-one substituent is not expected to have a strong stabilizing or destabilizing effect on the benzylic radical.

Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for reactions of this compound are not available, general principles from the study of benzylic halides can be applied.

Kinetic Studies: The rate of nucleophilic substitution reactions would be highly dependent on the mechanism. For an SN1 reaction, the rate would be primarily dependent on the concentration of the substrate and the ionizing ability of the solvent. For an SN2 reaction, the rate would depend on the concentrations of both the substrate and the nucleophile, and would be sensitive to steric hindrance at the benzylic carbon. The presence of the azetidin-2-one group is not expected to introduce significant steric bulk.

Thermodynamic Studies: The thermodynamics of reactions involving the iodomethyl group are primarily governed by the bond dissociation energies of the C-I bond and the newly formed bond. The carbon-halogen bond dissociation enthalpies for benzylic halides have been studied. rsc.org These values provide insight into the energy required to break the C-I bond, a key factor in both SN1 and radical pathways.

Below is a table of generalized thermodynamic data for benzylic halides, which can serve as a proxy for understanding the energetic considerations for reactions involving the iodomethyl group of the target compound.

BondBond Dissociation Enthalpy (kJ/mol)
PhCH₂-H368
PhCH₂-F448
PhCH₂-Cl293
PhCH₂-Br238
PhCH₂-I 188
Data sourced from studies on benzylic halides. rsc.org

The relatively low bond dissociation energy of the benzylic C-I bond suggests that it is the most likely site of reaction under a variety of conditions.

Advanced Characterization Methodologies for 1 4 Iodomethyl Phenyl Azetidin 2 One and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-[4-(Iodomethyl)phenyl]azetidin-2-one, distinct signals corresponding to each unique proton environment are expected. The protons of the aromatic ring typically appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the iodomethyl (-CH₂I) group would likely resonate as a singlet around δ 4.5 ppm. The two methylene (B1212753) groups of the β-lactam ring are diastereotopic and would present as complex multiplets, typically between δ 2.8 and 3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the azetidin-2-one (B1220530) ring is expected to have a characteristic chemical shift in the range of δ 165-175 ppm. The aromatic carbons would show signals between δ 120 and 140 ppm, while the iodomethyl carbon would appear at a significantly higher field, typically around δ 5-10 ppm. The two methylene carbons of the β-lactam ring would be observed in the δ 30-50 ppm region.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. A COSY spectrum would show correlations between the protons on adjacent carbons within the β-lactam ring, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (Azetidinone)-168.0
CH₂ (Azetidinone, C3)3.10 (t, 2H)45.0
CH₂ (Azetidinone, C4)3.60 (t, 2H)40.0
Aromatic C (Quaternary)-138.0, 137.5
Aromatic CH7.30 (d, 2H), 7.45 (d, 2H)129.0, 120.0
CH₂I4.45 (s, 2H)7.0

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic absorption band for this compound is the strong carbonyl (C=O) stretch of the β-lactam ring. This peak is typically observed at a high wavenumber, around 1730-1770 cm⁻¹, due to the ring strain of the four-membered lactam. Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1600 and 1480 cm⁻¹), and C-N stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
β-Lactam C=O Stretch1730 - 1770Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch~1600, ~1480Medium
C-I Stretch500 - 600Weak

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight (287.12 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would also be characteristic; common fragmentation pathways would involve the loss of the iodine atom, the iodomethyl group, or cleavage of the β-lactam ring, providing further structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

While spectroscopic methods provide crucial information about connectivity, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on bond lengths, bond angles, and torsion angles. A key structural feature of the azetidin-2-one ring is its planarity or degree of puckering, which can be precisely quantified. Furthermore, this technique would reveal the conformation of the phenyl ring relative to the lactam ring and the orientation of the iodomethyl substituent. In derivatives with stereocenters, X-ray crystallography can be used to determine the absolute stereochemistry, which is often crucial for biological activity. The analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding or stacking interactions, can also provide insight into the solid-state behavior of the compound. Although specific crystallographic data for the title compound is not widely published, analysis of related azetidin-2-one structures reveals that the four-membered lactam ring is nearly planar.

Computational and Theoretical Investigations of 1 4 Iodomethyl Phenyl Azetidin 2 One

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations on azetidin-2-one (B1220530) derivatives typically involve geometry optimization to find the lowest energy structure and subsequent calculation of various molecular properties.

For 1-[4-(Iodomethyl)phenyl]azetidin-2-one, DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles. Key insights would be gained into the planarity of the β-lactam ring and the orientation of the 4-(iodomethyl)phenyl substituent. The electronic properties, such as the distribution of electron density, can be visualized through the molecular electrostatic potential (MEP) map. The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. In a typical azetidin-2-one, the carbonyl oxygen is an electron-rich site, making it a potential hydrogen bond acceptor, while the carbonyl carbon is electron-deficient and susceptible to nucleophilic attack.

Global reactivity descriptors, which can be derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below, with representative values based on similar compounds.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2The resistance of a molecule to change its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the molecule's ability to accept electrons.

This table presents theoretical data that would be obtained from DFT calculations on this compound, based on general principles and data from analogous compounds.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the azetidinone ring, while the LUMO is likely to be centered on the carbonyl group of the β-lactam ring. The presence of the iodomethyl group, an electron-withdrawing substituent, would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.

For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the nitrogen atom of the azetidin-2-one ring. Computational methods can be used to systematically rotate this bond and calculate the energy at each step, generating a rotational energy profile. This profile would reveal the most stable (lowest energy) conformations and the energy barriers to rotation. The puckering of the four-membered azetidin-2-one ring is also a subject of conformational analysis, although it is generally found to be nearly planar in many derivatives. researchgate.net

The study of the PES provides a more complete picture of the molecule's flexibility by exploring multiple degrees of freedom simultaneously. This can reveal complex conformational landscapes with multiple energy minima and the transition states that connect them. nih.gov

In Silico Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for the synthesis of β-lactams. mdpi.com

Furthermore, computational modeling can be used to study the reactivity of the this compound molecule itself, for example, its susceptibility to nucleophilic attack at the carbonyl carbon or the iodomethyl group. By modeling the approach of a nucleophile, the reaction pathway and the associated energy changes can be mapped out.

Structure-Activity Relationship (SAR) Derivation for Azetidin-2-one Moieties via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are instrumental in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For the azetidin-2-one class of compounds, QSAR studies have been employed to understand the structural requirements for various biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. nih.govnih.gov A typical QSAR study involves calculating a set of molecular descriptors for a series of azetidin-2-one derivatives with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the biological activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized azetidin-2-one derivatives.

For this compound, a QSAR study would involve comparing its calculated descriptors to those of other derivatives in a dataset. The model could predict, for instance, how the presence of the iodomethyl group at the para position of the phenyl ring influences a particular biological activity. Such studies have shown that the nature and position of substituents on the N-phenyl ring and at the C4 position of the azetidin-2-one ring can significantly impact activity. nih.gov

Applications of 1 4 Iodomethyl Phenyl Azetidin 2 One in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The azetidin-2-one (B1220530), or β-lactam, ring is a well-established synthon in organic chemistry. nih.gov Its utility stems from the significant ring strain (approximately 17-18 kcal/mol), which facilitates selective ring-opening reactions at the amide bond. This controlled cleavage allows access to valuable β-amino acids and their derivatives, which are fundamental components of numerous biologically active molecules. nih.govresearchgate.net

The defining feature of 1-[4-(Iodomethyl)phenyl]azetidin-2-one as a building block is the presence of the 4-(iodomethyl)phenyl substituent. The benzylic iodide is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows the "4-(azetidin-2-on-1-yl)benzyl" moiety to be appended to a wide array of molecules, thereby introducing the β-lactam core into larger, more complex structures. The reactivity of the iodomethyl group is highly reliable and can be exploited with a diverse range of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Type Example Product Class
Oxygen (O) Phenoxides, Carboxylates Benzyl (B1604629) ethers, Benzyl esters
Nitrogen (N) Amines, Azides, Imidazoles Benzylamines, Benzyl azides, N-Benzyl heterocycles
Sulfur (S) Thiolates, Thiourea Benzyl thioethers, Isothiouronium salts
Carbon (C) Cyanide, Malonates, Organocuprates Benzyl nitriles, Alkylated malonates, Alkylated arenes
Phosphorus (P) Triphenylphosphine (B44618) Phosphonium salts (Wittig reagent precursors)

This versatility enables the synthesis of a vast library of derivatives where the azetidin-2-one unit is linked via a stable benzyl tether, serving as a foundational step for further synthetic elaborations.

Precursor in the Synthesis of Complex Heterocyclic Systems

The dual reactivity of this compound makes it an ideal starting material for the synthesis of more intricate heterocyclic frameworks, including fused and spirocyclic systems, as well as products of ring transformation.

The iodomethyl group serves as a convenient anchor for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. nih.govbeilstein-journals.org A common strategy involves first introducing a nucleophilic center elsewhere in the molecule, typically at the C3 position of the azetidin-2-one ring. This can be achieved through standard β-lactam chemistry, such as enolate alkylation. The tethered nucleophile can then displace the iodide on the phenyl ring to forge a new ring fused to the phenyl group. This approach allows for the construction of polycyclic structures containing the core β-lactam motif. researchgate.netnih.govmdpi.com

Table 2: Potential Fused Heterocyclic Systems via Intramolecular Cyclization

C3-Substituent (Nucleophile) Resulting Fused Ring Size Fused System Type
-CH(CO₂Et)₂ -> -CH₂OH -> -CH₂O⁻ 6-membered Chroman-fused azetidinone
-CH₂NH₂ 6-membered Tetrahydroisoquinoline-fused azetidinone
-CH₂SH 6-membered Thiochroman-fused azetidinone
-CH₂CH₂NH₂ 7-membered Benzodiazepine-fused azetidinone

This methodology provides a pathway to novel scaffolds that combine the bioactivity of the β-lactam with the structural diversity of other heterocyclic systems.

The strain inherent in the four-membered azetidine (B1206935) ring can be harnessed to drive ring-expansion reactions, providing access to larger, more stable heterocyclic systems like pyrrolidines. rsc.orgchemrxiv.org While ring expansions of the azetidin-2-one (β-lactam) ring itself are less common than those of simple azetidines, the N-aryl substitution can influence the ring's electronic properties and stability. Acid-mediated intramolecular ring-opening of N-aryl azetidines by a pendant nucleophile has been documented as a decomposition pathway that results in larger ring systems. nih.gov

More established routes to N-aryl pyrrolidines often involve palladium-catalyzed carboamination reactions of unsaturated amines. nih.gov However, the azetidin-2-one ring can also be envisioned as a precursor. For instance, reductive cleavage of the β-lactam ring followed by intramolecular cyclization onto a modified benzyl group could provide a pathway to N-aryl pyrrolidine (B122466) derivatives. nih.gov The development of methodologies to transform N-aryl β-lactams into other heterocyclic systems remains an active area of research, driven by the desire to leverage the rich stereochemical information that can be installed in the β-lactam ring during its synthesis. acs.org

Role as an Intermediate in the Total Synthesis of Complex Natural Products or Bioactive Scaffolds

The β-lactam ring is the cornerstone of some of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems like thienamycin (B194209). bepls.com Furthermore, enantiomerically pure β-lactams are powerful intermediates in the synthesis of other complex molecules, such as the side chain of the anticancer drug Taxol. researchgate.net

This compound is a valuable intermediate for creating structural analogues of these bioactive compounds. The N-substituent of a β-lactam is a critical determinant of its biological activity and stability. The 4-(iodomethyl)phenyl group provides a reactive handle to attach a wide variety of side chains, which can mimic, modify, or replace the substituents found in natural products. For example, in the synthesis of thienamycin analogues, the side chain attached to the nitrogen atom is crucial for enzymatic stability and antibacterial spectrum. By using the iodomethyl group to connect diverse functionalities, chemists can systematically probe structure-activity relationships and develop new therapeutic agents.

Table 3: Potential Bioactive Scaffolds Accessible from the Intermediate

Target Scaffold Class Synthetic Modification Potential Application
Carbapenem Analogues Substitution of iodide with thioethyl-amine mimics Novel Antibiotics
Taxol Side-Chain Analogues Conversion of iodomethyl to an ester for coupling with Baccatin III Anticancer Agents
Cholesterol Absorption Inhibitors Elaboration into structures mimicking Ezetimibe Antihyperlipidemic Agents
Antiviral Compounds Incorporation into nucleoside-like structures Antiviral Therapies

Development of Novel Catalytic Systems Utilizing Azetidin-2-one Frameworks

The rigid, well-defined structure of the azetidin-2-one ring makes it an attractive scaffold for the design of ligands for asymmetric catalysis. While this specific compound is not inherently chiral, β-lactams are often synthesized in enantiomerically pure forms using methods like the Staudinger cycloaddition with chiral auxiliaries. mdpi.com A chiral version of this compound could be a precursor to novel catalytic systems.

The 4-(iodomethyl)phenyl group is particularly useful in this context for two primary reasons:

Ligand Modification: It can be converted into common ligand functionalities. For example, reaction with diphenylphosphine (B32561) lithium (LiPPh₂) would yield a phosphine (B1218219) ligand, a cornerstone of transition metal catalysis.

Immobilization: It serves as a covalent anchor to immobilize the catalytic unit onto a solid support, such as a polymer resin or silica (B1680970) gel. This facilitates catalyst recovery and reuse, a key principle of green chemistry.

Table 4: Hypothetical Catalytic Systems Derived from the Azetidin-2-one Scaffold

Catalyst Type Synthetic Transformation of Iodomethyl Group Potential Catalytic Application
Chiral Phosphine Ligand Reaction with a chiral phosphide Asymmetric Hydrogenation, Cross-Coupling
Immobilized Catalyst Reaction with aminopropyl-functionalized silica Heterogeneous Catalysis, Flow Chemistry
N-Heterocyclic Carbene (NHC) Precursor Conversion to an imidazolium (B1220033) salt Organocatalysis, Metathesis Reactions
Phase-Transfer Catalyst Conversion to a quaternary ammonium (B1175870) salt Asymmetric Alkylation

By leveraging the stereochemical information embedded in a chiral β-lactam core and the anchoring capability of the iodomethyl group, novel and recyclable catalysts can be developed for a wide range of chemical transformations.

Investigations into the Biological Interactions of the Azetidin 2 One Core and Its Functionalized Analogues

Enzymatic Inhibition Studies and Mechanistic Insights

The biological activity of azetidin-2-one (B1220530) derivatives is frequently rooted in their ability to act as mechanism-based enzyme inhibitors. The inherent strain of the four-membered ring makes the amide bond susceptible to nucleophilic attack, allowing the molecule to acylate and thereby inactivate target enzymes. bepls.com

The foundational mechanism for the bioactivity of the azetidin-2-one ring comes from its role in β-lactam antibiotics. These molecules function by inhibiting bacterial D,D-transpeptidase, an enzyme essential for cross-linking peptidoglycan strands in the final step of cell wall biosynthesis. The β-lactam ring mimics the enzyme's natural substrate, prompting a nucleophilic attack from a serine residue in the enzyme's active site on the lactam's carbonyl carbon. bepls.comrsc.org This attack opens the strained ring and forms a stable, covalent acyl-enzyme intermediate, effectively deactivating the enzyme and leading to cell lysis.

Bacteria have developed resistance through β-lactamase enzymes, which protectively hydrolyze the β-lactam ring. rsc.org These resistance enzymes operate via the same fundamental mechanism: they acylate their active site serine to open the lactam ring. rsc.orgresearchgate.net The difference between inhibition and simple substrate hydrolysis lies in the stability of the resulting acyl-enzyme complex; effective inhibitors form a long-lasting complex, while substrates are quickly turned over.

The acylating potential of the azetidin-2-one ring has been successfully applied to the inhibition of various serine proteases beyond bacterial targets, including human leukocyte elastase (HLE), cathepsin G, and thrombin. plu.mxnih.govnih.gov The inhibitory mechanism again involves the formation of a covalent acyl-enzyme intermediate through the nucleophilic attack of the active site serine. nih.gov

For certain substituted 2-azetidinones, a more complex "double hit" chemical mechanism has been proposed that leads to highly stable enzyme-inhibitor complexes. nih.gov This process involves two key steps:

Acylation: The active site serine attacks the β-lactam carbonyl, opening the ring and forming an initial acyl-enzyme intermediate.

Alkylation: A second nucleophilic residue within the active site, such as a histidine, performs a subsequent attack on an electrophilic center elsewhere on the inhibitor molecule, forming a second covalent bond.

This "double hit" significantly stabilizes the complex, prolonging or rendering the inhibition irreversible. nih.gov The structure of 1-[4-(Iodomethyl)phenyl]azetidin-2-one, with its reactive iodomethyl group, is an ideal candidate for such a mechanism. It is plausible that after the initial acylation via the azetidin-2-one ring, a nearby histidine residue in the enzyme active site could be alkylated by the iodomethyl functionality, displacing the iodide leaving group.

Table 1: Proposed "Double Hit" Inhibition Mechanism A conceptual summary of the two-stage inhibition process.

Step Action Functional Group Resulting Bond Nature of Inhibition
1 Acylation Azetidin-2-one Ring Ester Linkage (Acyl-Enzyme) Initial, Reversible/Slowly Reversible

The versatility of the 2-azetidinone scaffold has led to its investigation against a diverse array of enzymatic targets. Beyond proteases, these derivatives have been identified as potent, mechanism-based inhibitors for several other enzyme classes. plu.mx Notable examples include human tryptase, chymase, and human cytomegalovirus protease. plu.mxnih.gov Furthermore, the well-known cholesterol absorption inhibitor, Ezetimibe, is a prominent drug molecule built upon a 2-azetidinone core, demonstrating that the biological activity of this scaffold is not limited to enzyme inhibition via acylation. nih.gov

Structure-Activity Relationship (SAR) Studies on Functionalized Azetidin-2-one Derivatives Impacting Biological Interactions

The specific biological target and potency of an azetidin-2-one derivative are critically dependent on the nature and arrangement of substituents on the core ring. nih.govnih.gov The N-1 phenyl substitution and the iodomethyl functionality of this compound are expected to be key determinants of its biological profile.

The substituent at the N-1 position of the azetidin-2-one ring plays a crucial role in orienting the molecule within a target's binding site and can significantly modulate its inhibitory potency and selectivity. nih.gov Structural studies on various N-phenyl azetidin-2-ones reveal that the phenyl ring often adopts a near co-planar orientation with the lactam ring, influencing its interactions with the receptor. nih.govnih.gov

SAR studies on different series of azetidin-2-one derivatives have demonstrated the impact of N-1 substitutions:

Thrombin Inhibitors: In a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives, acetylation of the β-lactam nitrogen (N-1) transformed a weak inhibitor into an effective, time-dependent inhibitor of thrombin. nih.gov This highlights the importance of the N-1 substituent in achieving potent activity.

Selectivity: The nature of the N-1 substituent can govern selectivity between different enzyme targets. For example, in the development of α1-adrenoceptor antagonists, modifications to the N-phenylpiperazinyl moiety were critical for achieving selectivity between α1-adrenoceptor subtypes and the 5-HT1A receptor. nih.gov

Binding Interactions: Substituents on the N-1 phenyl ring can engage in various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, which anchor the inhibitor in the binding pocket and contribute to its affinity. nih.gov The para-substitution on the phenyl ring in this compound directs the iodomethyl group to a specific region of space, which would be critical for its interaction with the target protein.

Table 2: Influence of N-1 Substitutions on Azetidinone Activity (Illustrative Examples) Data synthesized from studies on various azetidinone derivatives.

N-1 Substituent Group Target Enzyme/Receptor Observed Effect Reference
Acetyl Thrombin Increased inhibitory potency nih.gov
3,4,5-Trimethoxyphenyl Tubulin Conferred anti-mitotic activity nih.gov
4-Methoxyphenyl N/A (Crystal Study) Co-planar orientation with lactam ring, enabling stacking interactions nih.gov

The iodomethyl group at the para-position of the N-1 phenyl ring is a distinctive feature that likely plays a multifaceted role in the molecule's biological interactions.

Covalent Bond Formation: As previously discussed, the iodomethyl group is a potential alkylating agent. The carbon-iodine bond can be cleaved upon nucleophilic attack from an amino acid residue (e.g., histidine, cysteine), forming a stable covalent bond. This capacity for covalent modification could lead to potent and irreversible inhibition, a key feature in the design of targeted covalent inhibitors. nih.gov

Halogen Bonding: Iodine atoms are increasingly recognized as important features in drug design for their ability to form halogen bonds. nih.gov A halogen bond is a non-covalent interaction where the electropositive region on the outer tip of the halogen atom interacts favorably with a nucleophilic atom (like oxygen or nitrogen) in the binding site. Iodine is a particularly strong halogen bond donor due to its large size and high polarizability. nih.gov This specific and directional interaction can significantly enhance binding affinity and selectivity for the target protein.

Steric and Lipophilic Effects: The iodomethyl group is both bulky and lipophilic. These properties influence how the molecule fits into a binding pocket and can enhance binding through hydrophobic interactions. biomedres.us The steric bulk can also improve selectivity by preventing the molecule from binding to off-target enzymes with smaller active sites.

Table 3: Comparison of Halogen Properties in Drug Design Properties influencing non-covalent and covalent interactions.

Halogen Van der Waals Radius (Å) Polarizability (ų) C-X Bond Energy (kJ/mol) Halogen Bonding Potential
Fluorine (F) 1.47 0.56 ~485 Weak
Chlorine (Cl) 1.75 2.18 ~346 Moderate
Bromine (Br) 1.85 3.05 ~290 Strong

Emerging Research Frontiers and Future Directions in Azetidin 2 One Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of the azetidin-2-one (B1220530) core has traditionally relied on methods like the Staudinger [2+2] ketene-imine cycloaddition. tandfonline.com Conventional approaches often involve lengthy reaction times (12–16 hours), harsh conditions, and low to moderate yields. tandfonline.comresearchgate.net Recognizing these limitations, recent research has pivoted towards developing more efficient and environmentally benign synthetic strategies.

Green chemistry principles are increasingly being applied to β-lactam synthesis. tandfonline.com Innovative methods such as sonication and stirring in the presence of molecular sieves have been shown to dramatically reduce reaction times to as little as 20-30 minutes while significantly improving yields to over 80-90%. tandfonline.com Microwave-assisted synthesis has also emerged as a powerful tool, enabling solvent-free conditions for the reaction of Schiff bases with chloroacetyl chloride to form the azetidinone ring. derpharmachemica.com These sustainable approaches not only enhance efficiency but also minimize the generation of hazardous waste. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for Azetidin-2-one Synthesis
MethodologyTypical Reaction TimeTypical YieldKey AdvantagesReference
Conventional Reflux12–16 hours< 70%Well-established procedure tandfonline.comresearchgate.net
Microwave IrradiationMinutesHighRapid, solvent-free potential, high efficiency derpharmachemica.com
Sonication20–30 minutes81–93%Very rapid, high yield, energy efficient tandfonline.com
Stirring with Molecular Sieves110–130 minutesHighSimple setup, improved yield over conventional tandfonline.com

Exploration of Novel Reaction Pathways and Reactivity Patterns for Iodomethyl Azetidin-2-ones

The structure of 1-[4-(Iodomethyl)phenyl]azetidin-2-one features two primary sites of reactivity: the strained β-lactam ring and the highly reactive iodomethyl group. The lactam ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. researchgate.netnih.gov This reactivity is the basis of the antibacterial action of penicillins, where the lactam acylates a serine residue in the active site of penicillin-binding proteins. nih.gov

Beyond this classical reactivity, research has uncovered other pathways. For instance, functionalized 2-(iodomethyl)azetidine derivatives can undergo thermal isomerization to form more stable five-membered pyrrolidine (B122466) rings. rsc.org The iodomethyl group itself serves as an excellent electrophile and a versatile synthetic handle. As a good leaving group, the iodide is readily displaced by a wide range of nucleophiles, including primary and secondary amines, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. rsc.org This dual reactivity makes iodomethyl-functionalized azetidin-2-ones powerful intermediates for library synthesis.

Advancements in Computational Design and Predictive Modeling for Structure-Function Relationships

Modern drug discovery and materials science are increasingly driven by computational methods. In the context of azetidin-2-one chemistry, predictive modeling is accelerating progress on multiple fronts. Computational models are now used to guide the synthesis itself, predicting which precursor combinations are likely to react successfully to form azetidine (B1206935) rings under photocatalytic conditions. mit.edu This approach has expanded the accessible range of azetidine structures beyond what was previously thought possible. mit.edu

Furthermore, molecular docking and other computational techniques are crucial for understanding and predicting biological activity. researchgate.net By modeling the interaction between azetidin-2-one derivatives and their target enzymes, researchers can rationally design compounds with enhanced potency and selectivity. researchgate.net For example, docking studies have been used to design novel 2-azetidinone-based analogues of Combretastatin A-4, predicting their binding affinity to the colchicine (B1669291) site on tubulin, which is relevant for anticancer activity. researchgate.net These in silico methods reduce the need for extensive trial-and-error synthesis and screening, making the discovery process more efficient and cost-effective.

Expanding the Scope of Synthetic Applications of this compound

The synthetic utility of this compound stems directly from the reactivity of its iodomethyl group. This functional group acts as a linchpin for post-synthesis modification, allowing the core azetidin-2-one scaffold to be elaborated into a vast array of derivatives. The facile displacement of the iodide enables the introduction of new functionalities for probing biological activity or for constructing larger, more complex molecules.

A key transformation is the conversion of the iodomethyl group to an azidomethyl group via substitution with sodium azide. This opens the door to copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." rsc.org This powerful and highly efficient reaction allows for the covalent linking of the azetidin-2-one scaffold to other molecules, such as fluorescent dyes, affinity tags, or other pharmacophores. rsc.orgtennessee.edu This strategy transforms the initial compound into a versatile platform for creating hybrid molecules and chemical probes.

Table 2: Potential Synthetic Transformations of the this compound Handle
ReagentReaction TypeResulting Functional GroupPotential Application
NaN3Nucleophilic Substitution-CH2N3 (Azide)Click chemistry, synthesis of biological probes
R2NHNucleophilic Substitution-CH2NR2 (Amine)Modulation of solubility and basicity, further derivatization
KCNNucleophilic Substitution-CH2CN (Nitrile)Intermediate for acids, amines, and other heterocycles
RSH, BaseNucleophilic Substitution-CH2SR (Thioether)Introduction of sulfur-containing moieties
H2O / OH-Hydrolysis / Substitution-CH2OH (Alcohol)Intermediate for esters and ethers

Rational Design of New Azetidin-2-one Based Compounds for Probing Biological Systems and Mechanistic Studies

The rational design of specialized molecules is essential for unraveling complex biological processes. Azetidin-2-one based compounds, particularly those with a functional handle like this compound, are ideal starting points for creating sophisticated chemical probes. By strategically modifying the core structure, researchers can develop tools for target identification, activity monitoring, and visualization of metabolic pathways. tennessee.edu

A prominent strategy involves creating "clickable" probes. By converting the iodomethyl group to an azide, the molecule is primed for conjugation to reporter tags (e.g., fluorophores like fluorescein (B123965) or rhodamine) or affinity tags (e.g., biotin) via click chemistry. tennessee.edu Such probes can be introduced into living cells, where they interact with their native biological targets. Subsequent attachment of the reporter tag allows for visualization of the target's location and abundance via fluorescence microscopy or for isolation and identification of binding partners via affinity purification and mass spectrometry. This approach, known as metabolic labeling or activity-based protein profiling, provides powerful insights into the mechanism of action and biological role of azetidin-2-one compounds. tennessee.edu

Table 3: Examples of Rationally Designed Azetidin-2-one Based Probes
Probe TypeKey Structural ModificationApplicationReference
Clickable Metabolic ProbeConversion of -CH2I to -CH2N3Global labeling of metabolic pathways, target identification tennessee.edu
Fluorescent ProbeCovalent attachment of a fluorophore via the functional handleDirect visualization of target localization in cells tennessee.edunih.gov
Affinity ProbeCovalent attachment of biotin (B1667282) via the functional handlePull-down and identification of protein binding partners tennessee.edu
Hybrid MoleculeLinking to another pharmacophore (e.g., another antibiotic)Creating dual-action agents to overcome drug resistance mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 1-[4-(Iodomethyl)phenyl]azetidin-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves (i) Schiff base formation between substituted aldehydes and 2-amino-1,3,4-oxadiazole/thiadiazole intermediates under mild conditions (methanol, room temperature) and (ii) cyclization using chloroacetyl chloride and triethylamine to form the azetidin-2-one ring . Optimizing yields requires controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hours). For iodine-containing derivatives like this compound, post-synthetic iodination via electrophilic substitution (e.g., using N-iodosuccinimide in DCM) may be necessary .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
  • 1^1H-NMR : Look for β-lactam protons (azetidin-2-one ring) at δ 4.1–4.5 ppm and iodomethyl (-CH2_2I) protons at δ 3.2–3.5 ppm .
  • 13^{13}C-NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the iodomethyl carbon is typically near 10–15 ppm .
    Mass spectrometry (MS) should confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 331 for C10_{10}H11_{11}INO2_2) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) at concentrations 0.1–10 μM, with doxorubicin as a positive control .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with amoxicillin/fluconazole as references .
  • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} values) compared to ascorbic acid .

Advanced Research Questions

Q. How do para-substituted halogen or nitro groups on the phenyl ring influence the biological activity of azetidin-2-one derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) Analysis reveals:
  • Para-halogens (e.g., -Cl, -I) : Enhance anticancer activity by increasing lipophilicity and membrane permeability. Derivatives with -I show 89–94% inhibition in MCF-7 cells at 2 μM .
  • Para-nitro (-NO2_2) : Improves antimicrobial potency (MIC 8–16 μg/mL) but may reduce solubility .
    Table 1 : SAR Trends in Azetidin-2-one Derivatives
SubstituentAnticancer (IC50_{50}, μM)Antimicrobial (MIC, μg/mL)
-I1.2–1.816–32
-NO2_22.5–3.08–16
-OCH3_3>10>64

Q. What crystallographic techniques are recommended for resolving stereochemical ambiguities in azetidin-2-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with tools like SHELXT is essential for determining absolute configuration. For iodine-containing compounds, heavy-atom effects improve phase resolution. Key steps:
  • Grow crystals via slow evaporation (e.g., ethanol/water at 4°C).
  • Collect data at 90 K to minimize thermal motion .
  • Refine using the SHELX suite, focusing on the azetidin-2-one ring puckering (θ ~15–25°) and iodine positioning .

Q. How can contradictions in biological activity data between in vitro and in vivo models be addressed for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Iodine substituents may reduce metabolic clearance .
  • Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects. For example, derivatives with -I show unexpected activation of NF-κB pathways in murine models .
  • Formulation Optimization : Improve bioavailability via nanoemulsions or cyclodextrin complexes, especially for hydrophobic derivatives .

Q. What computational methods are effective for predicting the reactivity of the iodomethyl group in further functionalization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for C-I bonds (~50–60 kcal/mol) to predict susceptibility to nucleophilic substitution.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on iodine displacement reactions .
  • Docking Studies : Model interactions with biological targets (e.g., β-tubulin for anticancer activity) to prioritize synthetic modifications .

Key Methodological Considerations

  • Synthetic Reproducibility : Triethylamine must be added dropwise during cyclization to avoid exothermic side reactions .
  • Analytical Validation : Cross-validate NMR data with HSQC/HMBC for ambiguous signals (e.g., overlapping aromatic protons) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing, particularly for iodine-containing compounds (e.g., thyroid toxicity screening) .

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